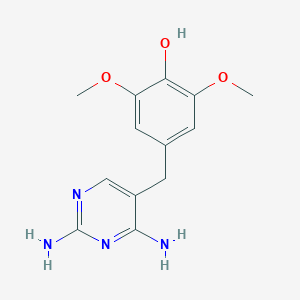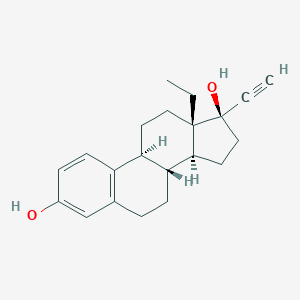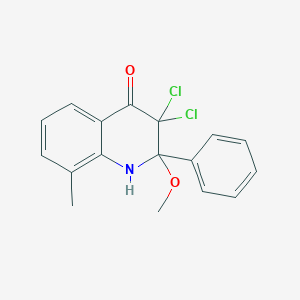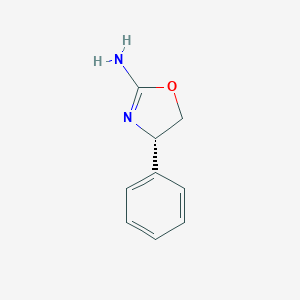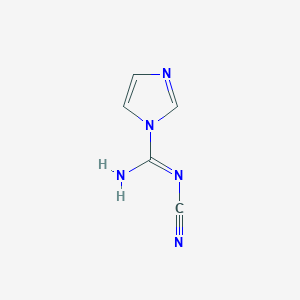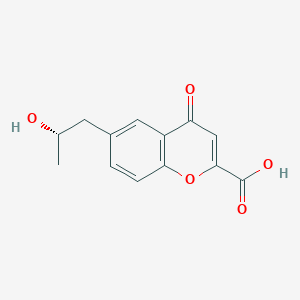
6-(2'-Hydroxypropyl)chromone-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2'-Hydroxypropyl)chromone-2-carboxylate, also known as HPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPC is a chromone derivative that is known for its anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of 6-(2'-Hydroxypropyl)chromone-2-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the levels of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using 6-(2'-Hydroxypropyl)chromone-2-carboxylate in lab experiments is its low toxicity and high purity. This compound has also been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research of 6-(2'-Hydroxypropyl)chromone-2-carboxylate. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the investigation of the anti-inflammatory and antioxidant effects of this compound in different cell types and tissues. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method.
合成方法
The synthesis of 6-(2'-Hydroxypropyl)chromone-2-carboxylate involves the reaction of 6-hydroxychromone with 2-chloropropionic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline powder with a purity of 98%.
科学研究应用
6-(2'-Hydroxypropyl)chromone-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
141474-83-1 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
6-[(2S)-2-hydroxypropyl]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-7(14)4-8-2-3-11-9(5-8)10(15)6-12(18-11)13(16)17/h2-3,5-7,14H,4H2,1H3,(H,16,17)/t7-/m0/s1 |
InChI 键 |
QTCFCURJWADBRO-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
其他 CAS 编号 |
141474-83-1 |
同义词 |
(R)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate (S)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate, (R)(-)-isomer methyl-HPCCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
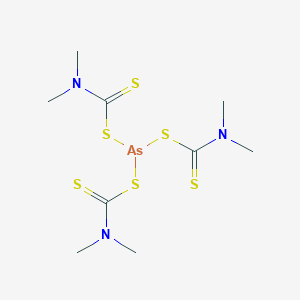


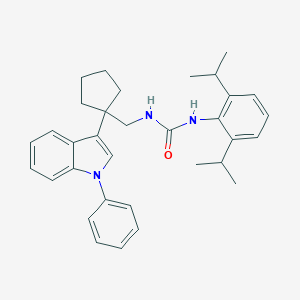


![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)

